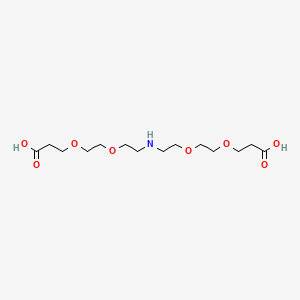

NH-bis(PEG2-C2-acid)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of acid-apeg4-acid involves the reaction of polyethylene glycol with azide and carboxylic acid groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it suitable for various applications. The reaction typically involves the use of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of stable amide bonds .

Industrial Production Methods

Industrial production of acid-apeg4-acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized to achieve high yields and minimize impurities .

化学反应分析

Types of Reactions

NH-bis(PEG2-C2-acid) undergoes various chemical reactions, including:

Substitution Reactions: The azide group can react with alkyne, BCN, or DBCO via Click Chemistry to yield a stable triazole linkage.

Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or DCC to form stable amide bonds.

Common Reagents and Conditions

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as an activator for amide bond formation.

DCC (dicyclohexylcarbodiimide): Another activator for amide bond formation.

Alkyne, BCN, DBCO: Used in Click Chemistry reactions with the azide group.

Major Products Formed

Triazole Linkage: Formed through Click Chemistry reactions.

Stable Amide Bonds: Formed through reactions with primary amine groups.

科学研究应用

Bioconjugation Applications

Bioconjugation refers to the process of chemically linking biomolecules to other entities, which can enhance the stability, solubility, and targeting capabilities of therapeutic agents. NH-bis(PEG2-C2-acid) is particularly useful in:

- Antibody-Drug Conjugates (ADCs) : It acts as a cleavable linker that connects cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity. The linker can be cleaved in the target cell environment, releasing the active drug .

- Protein Engineering : NH-bis(PEG2-C2-acid) facilitates the modification of proteins for improved functionality and stability. It can be used to create fusion proteins or modify existing proteins to enhance their therapeutic properties .

Table 1: Bioconjugation Applications of NH-bis(PEG2-C2-acid)

Drug Delivery Systems

NH-bis(PEG2-C2-acid) plays a significant role in developing advanced drug delivery systems:

- Nanoparticle Formulations : The compound is utilized in creating PEGylated nanoparticles that improve drug solubility and bioavailability while reducing immunogenicity. This is particularly beneficial for poorly soluble drugs .

- Controlled Release Systems : By incorporating NH-bis(PEG2-C2-acid) into polymeric matrices, researchers can achieve controlled release profiles for various therapeutics, enhancing their efficacy and reducing side effects .

Table 2: Drug Delivery Applications of NH-bis(PEG2-C2-acid)

Targeted Therapy Development

The compound is integral to the development of targeted therapies, especially in oncology:

- Proteolysis Targeting Chimeras (PROTACs) : NH-bis(PEG2-C2-acid) serves as a linker in PROTACs, which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. This innovative approach allows for precise control over protein levels within cells, providing a powerful tool for cancer treatment .

- Ligand Development : It is also employed in synthesizing ligands that can selectively bind to target receptors on cancer cells, enhancing the specificity of therapeutic agents .

Table 3: Targeted Therapy Applications of NH-bis(PEG2-C2-acid)

Case Studies

Several studies illustrate the successful application of NH-bis(PEG2-C2-acid):

- A study demonstrated the use of NH-bis(PEG2-C2-acid) in developing an ADC that showed enhanced efficacy against HER2-positive breast cancer cells compared to traditional therapies .

- Another research effort utilized this compound to create a PROTAC that effectively targeted a specific oncogene, leading to significant tumor regression in preclinical models .

作用机制

The mechanism of action of acid-apeg4-acid involves its ability to form stable amide bonds with primary amine groups. The azide group can also participate in Click Chemistry reactions to form triazole linkages. These reactions are facilitated by the presence of activators like EDC or DCC, which help in the formation of stable bonds .

相似化合物的比较

Similar Compounds

Azido-polyethylene glycol 4-acid: Similar in structure and function, used in similar applications.

N-Boc-N-bis (PEG2-acid): A PEG-based PROTAC linker used in the synthesis of PROTACs.

Uniqueness

NH-bis(PEG2-C2-acid) is unique due to its hydrophilic polyethylene glycol spacer, which increases solubility in aqueous media and its ability to form stable amide bonds and triazole linkages. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .

生物活性

NH-bis(PEG2-C2-acid) is a polyethylene glycol (PEG)-based compound widely recognized for its applications in bioconjugation and drug delivery systems, particularly in the development of PROTACs (proteolysis-targeting chimeras). This compound features a unique structure that allows it to facilitate various biological interactions, making it a valuable tool in molecular biology and medicinal chemistry. The focus of this article is to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of NH-bis(PEG2-C2-acid) is C33H40N2O10, with a molecular weight of 624.68 g/mol. Its structure includes a DBCO (dibenzocyclooctyne) group, which enables it to undergo strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient click chemistry reaction that is valuable for bioconjugation applications .

| Property | Value |

|---|---|

| Molecular Formula | C33H40N2O10 |

| Molecular Weight | 624.68 g/mol |

| Purity | 96% |

| CAS Number | 2110449-00-6 |

NH-bis(PEG2-C2-acid) operates through several mechanisms that enhance its biological activity:

- Bioconjugation : The DBCO group allows for selective conjugation with azide-containing biomolecules, facilitating targeted drug delivery and improved therapeutic efficacy.

- PROTAC Formation : As a PROTAC linker, it connects target proteins to E3 ligases, promoting ubiquitination and subsequent degradation of the target protein, which is particularly useful in cancer therapy .

- Increased Solubility : The PEG component enhances the solubility of the compound in aqueous environments, improving its bioavailability and reducing immunogenicity.

In Vitro Studies

Recent studies have demonstrated the efficacy of NH-bis(PEG2-C2-acid) in various cellular models:

- Cell Penetration : Research indicates that conjugates formed with NH-bis(PEG2-C2-acid) exhibit enhanced cellular uptake compared to unconjugated drugs. For instance, studies on methotrexate-loaded nanoparticles showed improved penetration into MCF7 breast cancer cells when using PEGylated formulations .

- Cytotoxicity : In vitro cytotoxicity assays reveal that compounds linked with NH-bis(PEG2-C2-acid) can significantly increase the cytotoxic effects against cancer cell lines, demonstrating its potential as an effective therapeutic agent .

Case Studies

- Methotrexate Conjugates : A study explored the synthesis of methotrexate-containing oligopeptide conjugates using NH-bis(PEG2-C2-acid). The results indicated that these conjugates enhanced drug delivery efficiency and cytotoxicity in cancer cells compared to free methotrexate .

- Protein Targeting : Another study utilized NH-bis(PEG2-C2-acid) in the development of PROTACs targeting specific oncogenic proteins. The results showed successful degradation of target proteins in cellular assays, confirming the compound's utility in targeted protein degradation strategies .

Table 2: Summary of Biological Activity Findings

| Study Focus | Findings |

|---|---|

| Cell Penetration | Enhanced uptake in MCF7 cells |

| Cytotoxicity | Increased cytotoxic effects in cancer cells |

| PROTAC Development | Successful targeting and degradation of proteins |

属性

IUPAC Name |

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethylamino]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO8/c16-13(17)1-5-20-9-11-22-7-3-15-4-8-23-12-10-21-6-2-14(18)19/h15H,1-12H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTYGFBPZUBUIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCNCCOCCOCCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。